molecular formula C9H8FN5O B5612801 2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide

2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B5612801
M. Wt: 221.19 g/mol
InChI Key: NAJLPWOVXKHYRL-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a fluorine atom at the 2-position and a 2-methyl-2H-tetrazol-5-yl group at the nitrogen atom. The presence of both fluorine and tetrazole groups imparts unique chemical and biological properties to the molecule, making it of interest in various fields of research.

Properties

IUPAC Name

2-fluoro-N-(2-methyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c1-15-13-9(12-14-15)11-8(16)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJLPWOVXKHYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 2-methyl-2H-tetrazole.

    Activation of Carboxylic Acid: 2-fluorobenzoic acid is first converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amide Formation: The acid chloride is then reacted with 2-methyl-2H-tetrazole in the presence of a base like triethylamine (Et₃N) to form the desired benzamide.

The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating (25-60°C).

    Solvent: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

    Reaction Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Purification: Using advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution (S_NAr) reactions.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The tetrazole ring can be oxidized under specific conditions, although this is less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) in solvents such as ether or ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Reduction: The major product is the corresponding amine.

    Oxidation: Oxidized tetrazole derivatives, though less common.

Scientific Research Applications

2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2H-tetrazol-5-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    3-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Fluorine atom is at the 3-position instead of the 2-position.

    2-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide: Chlorine atom replaces the fluorine atom.

Uniqueness

2-fluoro-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to the specific positioning of the fluorine and tetrazole groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the tetrazole ring can mimic carboxylic acids in biological systems, providing unique interactions.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

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